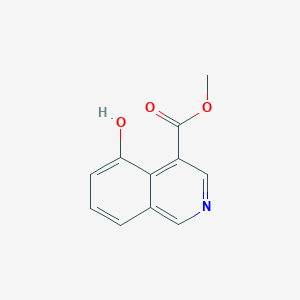Methyl 5-hydroxyisoquinoline-4-carboxylate
CAS No.: 1958100-72-5
Cat. No.: VC4384922
Molecular Formula: C11H9NO3
Molecular Weight: 203.197
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1958100-72-5 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.197 |
| IUPAC Name | methyl 5-hydroxyisoquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-5-7-3-2-4-9(13)10(7)8/h2-6,13H,1H3 |
| Standard InChI Key | HHPFJBRYACXMOV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C(=CN=C1)C=CC=C2O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclic isoquinoline core, with critical functional groups influencing its reactivity and interactions. The hydroxyl group at position 5 enhances hydrogen-bonding capacity, while the methyl ester at position 4 contributes to lipophilicity. Computational studies suggest that the planar isoquinoline system facilitates π-π stacking interactions, which are critical for binding to biological targets.
Physicochemical Data
Key properties include:
The compound’s moderate LogP value suggests balanced hydrophilicity and lipophilicity, making it suitable for drug discovery.
Synthesis and Analytical Characterization
Synthetic Routes
Methyl 5-hydroxyisoquinoline-4-carboxylate is typically synthesized via transition metal-catalyzed cyclization reactions. A Rh(III)-catalyzed approach, as described by , involves the reaction of benzimidate derivatives with α-diazo-β-ketoesters. For example:
-
Rhodium Catalysis: Using (2 mol%) and AgSbF (8 mol%), benzimidates react with α-diazo-β-ketoesters in dichloroethane (DCE) at 50°C to form the isoquinoline core .
-
Functionalization: Post-cyclization modifications, such as esterification or hydroxylation, yield the target compound. Methanol is commonly used for ester group introduction .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s structural analogs demonstrate inhibition of prolyl hydroxylase domain (PHD) enzymes, which regulate hypoxia-inducible factors (HIFs). Stabilization of HIF-1α by PHD inhibition has implications for treating anemia and ischemic conditions .
Anti-Inflammatory Properties
Derivatives bearing hydroxyl and ester groups exhibit suppression of NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., IL-6, TNF-α) . Molecular docking simulations suggest direct interaction with the IKK complex .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing HIF stabilizers and antiviral agents. Structural modifications, such as halogenation or alkylation at position 6, enhance potency and selectivity .
Case Study: HIF Stabilization
A derivative, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrated HIF-1α stabilization in HepG2 cells, achieving a 3.5-fold increase at 10 μM . This underscores the potential of methyl 5-hydroxyisoquinoline-4-carboxylate in hypoxia-related therapies.
Challenges and Future Directions
Synthetic Limitations
Current methods rely on costly rhodium catalysts. Future work should explore cheaper alternatives (e.g., iron or copper catalysis) to improve scalability .
Unanswered Questions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume